3-(1-(2-Chlorobenzyl)-3-phenyl-1h-pyrazol-4-yl)acrylic acid
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Overview
Description
The compound with the molecular formula C19H15ClN2O2 Inabenfide Inabenfide is characterized by its complex structure, which includes a chloro group, a hydroxyphenylmethyl group, and a pyridinecarboxamide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
Inabenfide can be synthesized through a series of chemical reactions involving the appropriate starting materials. The synthetic route typically involves the reaction of 4-chloro-2-hydroxybenzylamine with isonicotinic acid to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
On an industrial scale, the production of Inabenfide may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Inabenfide undergoes various types of chemical reactions, including:
Oxidation: Inabenfide can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: Inabenfide can undergo substitution reactions, where the chloro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Inabenfide has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Inabenfide is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of Inabenfide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-N’-(2-phenoxyphenyl)urea: This compound shares a similar structure with Inabenfide and exhibits comparable chemical properties.
Other Pyridinecarboxamides: Compounds with similar functional groups and structural motifs can be compared to Inabenfide.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its diverse biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H15ClN2O2 |
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Molecular Weight |
338.8 g/mol |
IUPAC Name |
3-[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C19H15ClN2O2/c20-17-9-5-4-8-15(17)12-22-13-16(10-11-18(23)24)19(21-22)14-6-2-1-3-7-14/h1-11,13H,12H2,(H,23,24) |
InChI Key |
PVMKJLHSQVMCQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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